molecular formula C20H21BrN4O B2442618 2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 887218-16-8

2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2442618
CAS RN: 887218-16-8
M. Wt: 413.319
InChI Key: XYWBLZVHSTWURX-UHFFFAOYSA-N
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Description

2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide is a novel compound that has shown potential in scientific research applications.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Agent Development : Compounds with a structure similar to 2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide, specifically derivatives of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, have been synthesized and demonstrated potent antimicrobial activity against a range of bacteria and fungi. These compounds also exhibited significant antioxidant activities, indicating their potential in developing treatments against infections and oxidative stress-related disorders (Naraboli & Biradar, 2017).

Antimicrobial Activity Studies

  • Antimicrobial Activity : Various derivatives of 2-(1H-benzo[d]imidazol-2-yl)thio acetamides have been synthesized and tested for their antimicrobial properties. These studies have shown that the compounds possess considerable antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates the potential of these compounds in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019), (Khalid et al., 2016).

Potential in Cancer Treatment

  • Anticancer Activity Evaluation : Certain compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. These studies revealed that specific compounds show significant activity against various human cancer cell lines, suggesting their potential in cancer treatment (Boddu et al., 2018).

Applications in Drug Design

  • Drug Precursor Synthesis : Several compounds related to this compound have been synthesized and identified as drug precursors. The structural and chemical properties of these compounds, including their pKa values, have been studied, providing valuable insights for their use in drug design and development (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c21-15-7-9-16(10-8-15)22-19(26)13-25-11-3-4-14(12-25)20-23-17-5-1-2-6-18(17)24-20/h1-2,5-10,14H,3-4,11-13H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWBLZVHSTWURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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